

Overview of Cyanine3 Carboxylic Acid and its Variants

Author: BenchChem Technical Support Team. Date: December 2025

Cyanine3 carboxylic acid is a non-activated form of the Cy3 dye.[1][2] The terminal carboxylic acid group allows for its covalent attachment to other molecules, typically after an activation step. It is crucial to distinguish between two common forms of this dye, as their solubilities are markedly different:

- Cyanine3 Carboxylic Acid (Non-sulfonated): This standard form possesses good solubility in organic solvents but is poorly soluble in aqueous solutions.[1][2]
- Sulfo-**Cyanine3 Carboxylic Acid**: This variant contains one or more sulfonate groups, which significantly increases its hydrophilicity and renders it highly soluble in water.[3][4][5][6]

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its handling and application. The data below has been compiled from various technical data sheets.

Table 1: Solubility of Non-Sulfonated Cyanine3 Carboxylic Acid

Solvent	Solubility (Quantitative)	Solubility (Qualitative)
Water	1.8 g/L (≈4.0 mM)[1][2]	Poorly soluble[1][2]
DMSO	Not specified	Soluble[1][2][7]
DMF	Not specified	Soluble[1][2][7]
Dichloromethane	Not specified	Soluble[1][7]

Table 2: Solubility of Sulfo-Cyanine3 Carboxylic Acid

Solvent	Solubility (Quantitative)	Solubility (Qualitative)
Water	360 g/L (≈0.55 M)[3][4]	Well soluble[3][4]
DMSO	360 g/L (≈0.55 M)[3][4]	Well soluble[3][4][8][9]
DMF	Not specified	Well soluble[3][4]
Non-Polar Solvents	Not specified	Practically insoluble[3][4]

Experimental Protocols

Accurate solution preparation is the first step in a successful labeling experiment. The following protocols provide guidance for preparing stock solutions and a general method for assessing solubility.

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing a concentrated stock solution of **Cyanine3 carboxylic acid**, which can then be diluted for working solutions.

Materials:

- Cyanine3 carboxylic acid (or sulfo-variant) powder
- Anhydrous, high-quality DMSO
- High-purity deionized water (for sulfo-variant, if desired)

- Vortex mixer and/or sonicator
- Microcentrifuge tubes
- Calibrated pipettes

Procedure:

- Pre-equilibration: Allow the vial of dye powder to warm to room temperature before opening to prevent moisture condensation.
- Weighing: If not pre-aliquoted, carefully weigh the desired amount of dye powder in a suitable tube. Perform this step quickly to minimize exposure to light and moisture.
- Solvent Addition:
 - For Non-sulfonated Cy3: Add the required volume of anhydrous DMSO to the dye powder to achieve the target concentration (e.g., 10-20 mM).
 - For Sulfo-Cy3: Add the required volume of either DMSO or high-purity water.[10] A table is
 often provided by the manufacturer to calculate the volume of DMSO needed to achieve a
 specific concentration.[10]
- Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If dissolution is incomplete, brief sonication in a water bath can be applied to aid the process.
- Aliquoting and Storage: Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light and moisture.[1][3][7]

Protocol 2: General Method for Experimental Solubility Determination

For applications requiring precise knowledge of solubility in a custom buffer system, the following saturation method can be employed.

Materials:

- Cyanine3 carboxylic acid powder
- Target solvent (e.g., specific buffer, DMSO)
- Spectrophotometer
- Agitator/shaker
- Centrifuge capable of pelleting fine solids

Procedure:

- Supersaturation: Add an excess amount of the dye powder to a known volume of the target solvent in a sealed tube. The amount should be sufficient to ensure undissolved solid remains.
- Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure the solution reaches equilibrium saturation.
- Separation: Centrifuge the suspension at high speed to pellet all undissolved solid material.
- Sampling: Carefully withdraw a precise aliquot from the supernatant, taking care not to disturb the pellet.
- Dilution & Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the spectrophotometer. Measure the absorbance at the dye's λmax (approx. 555 nm).
- Calculation: Use the Beer-Lambert law (A = ϵ cl) and the known molar extinction coefficient (ϵ = 150,000 M⁻¹cm⁻¹) to calculate the concentration of the saturated solution.

Visualized Workflows and Relationships

Diagrams can clarify complex relationships and experimental processes. The following visualizations, created using the DOT language, adhere to strict color and contrast guidelines for maximum clarity.

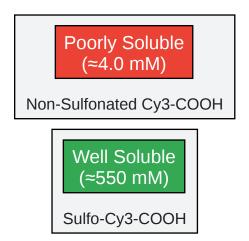
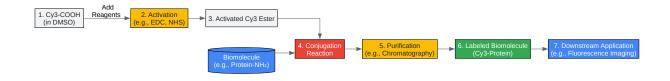



Diagram 1: Comparative Solubility of Cy3-COOH in Water

Click to download full resolution via product page

Diagram 1: Comparative aqueous solubility of Cy3 variants.

Click to download full resolution via product page

Diagram 2: General experimental workflow for biomolecule labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. probes.bocsci.com [probes.bocsci.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [Overview of Cyanine3 Carboxylic Acid and its Variants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395148#cyanine3-carboxylic-acid-solubility-in-dmso-and-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com